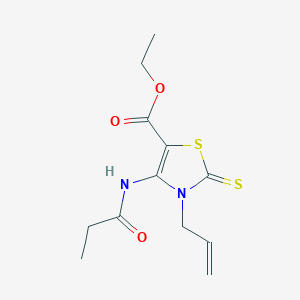![molecular formula C15H22N2O5 B4883894 [1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinyl]methanol](/img/structure/B4883894.png)
[1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinyl]methanol, also known as DCM, is a chemical compound that has been extensively studied for its potential use in scientific research. DCM is a synthetic compound that is derived from the chemical structure of the psychedelic drug, mescaline. However, unlike mescaline, DCM is not a hallucinogen and has no psychoactive effects on humans.
Mécanisme D'action
The mechanism of action of [1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinyl]methanol is not fully understood, but it is thought to act as a selective serotonin receptor agonist, specifically targeting the 5-HT2A receptor subtype. This receptor is involved in the regulation of mood, cognition, and perception, and is the primary target of several psychedelic drugs, including LSD and psilocybin.
Biochemical and Physiological Effects
The biochemical and physiological effects of [1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinyl]methanol are still being studied, but preliminary research suggests that it may have a number of effects on the serotonin system, including increased serotonin release and enhanced receptor activation. These effects may contribute to the compound's potential therapeutic uses in the treatment of mood disorders, anxiety, and other psychiatric conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using [1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinyl]methanol in lab experiments is its high selectivity for the 5-HT2A receptor subtype, which allows researchers to study the specific effects of this receptor on various physiological and behavioral processes. However, one limitation of using [1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinyl]methanol is its relatively low potency compared to other serotonin receptor agonists, which may limit its usefulness in certain experiments.
Orientations Futures
There are a number of future directions for research on [1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinyl]methanol, including the development of more potent analogs and the investigation of its potential therapeutic uses in the treatment of psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of [1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinyl]methanol and its effects on the serotonin system.
Méthodes De Synthèse
The synthesis of [1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinyl]methanol involves a multi-step process that begins with the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with formaldehyde to yield the final product, [1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinyl]methanol.
Applications De Recherche Scientifique
[1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinyl]methanol has been used in a variety of scientific research applications, including the study of neurotransmitter systems, receptor binding, and drug metabolism. One of the primary uses of [1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinyl]methanol is in the study of the serotonin system, which is involved in a wide range of physiological and behavioral processes, including mood regulation, appetite, and sleep.
Propriétés
IUPAC Name |
[1-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-21-14-6-12(13(17(19)20)7-15(14)22-2)9-16-5-3-4-11(8-16)10-18/h6-7,11,18H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAHNPQKPDNOEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCCC(C2)CO)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperidin-3-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-acetyl-4-piperidinyl)oxy]-N-(2,3-dihydro-1H-inden-2-yl)-3-methoxybenzamide](/img/structure/B4883818.png)
![1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B4883825.png)
![4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate](/img/structure/B4883828.png)
![4-(2-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4883834.png)

![3-amino-2-benzyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883843.png)
![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B4883847.png)
![1-(hydroxymethyl)-4-(1-naphthyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4883855.png)
![2-[4-(allyloxy)-3-methoxyphenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883862.png)
![5-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide](/img/structure/B4883870.png)



![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4883919.png)